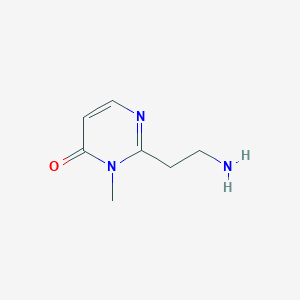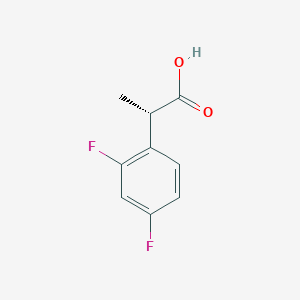
(S)-2-(2,4-Difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,4-difluorophenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a propanoic acid group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-difluorobenzene.
Functional Group Introduction:
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-(2,4-difluorophenyl)propanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the reduction of a precursor compound in the presence of a catalyst to introduce the desired functional groups.
Continuous Flow Synthesis: This technique allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: (2S)-2-(2,4-difluorophenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a candidate for the development of new therapeutic agents with anti-inflammatory properties.
Industry: In the industrial sector, (2S)-2-(2,4-difluorophenyl)propanoic acid is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2RS)-2-(4-Formylphenyl)propanoic Acid: This compound shares a similar propanoic acid group but differs in the substituents on the phenyl ring.
(2RS)-2-(4-Butylphenyl)propanoic Acid: Another similar compound with a butyl group instead of fluorine atoms on the phenyl ring.
Uniqueness: The presence of two fluorine atoms on the phenyl ring of (2S)-2-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
(2S)-2-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
MUQVSIADQYTHLW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


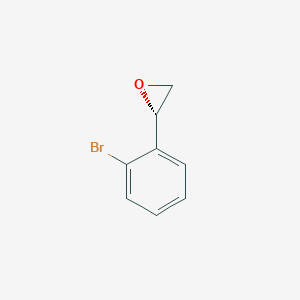

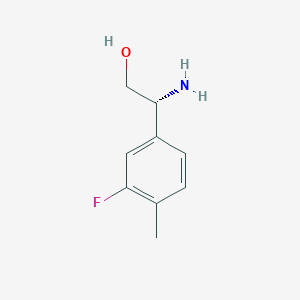
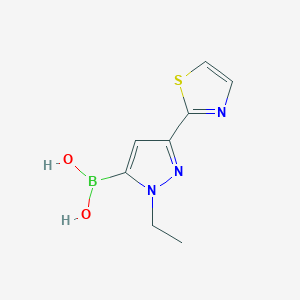
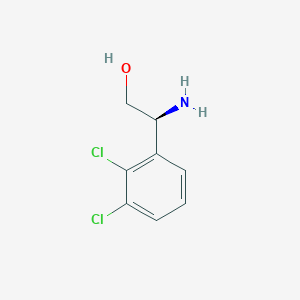
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
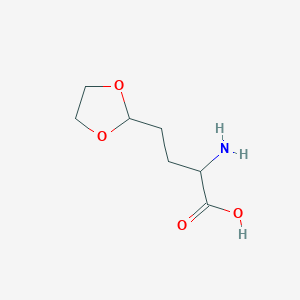
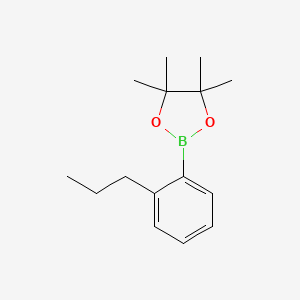
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
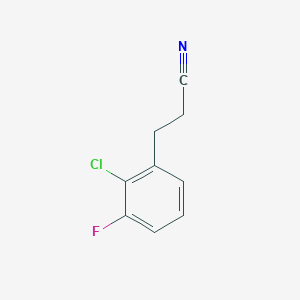
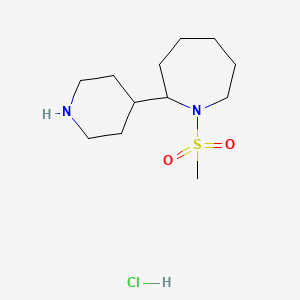
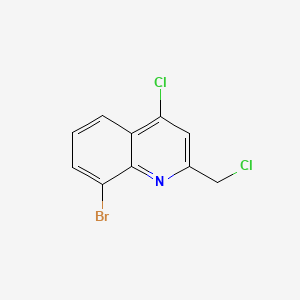
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
